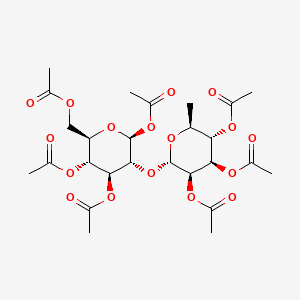

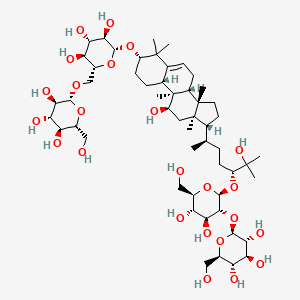

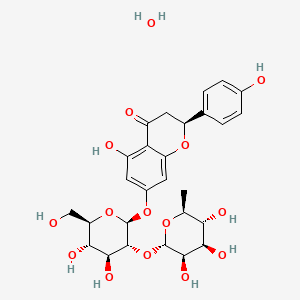

![molecular formula C21H22O7 B600662 [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate CAS No. 73069-25-7](/img/structure/B600662.png)

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Effects

Praeruptorin A (PA) has been found to have anticancer effects against several types of cells . Specifically, it has been shown to inhibit human cervical cancer cell growth and invasion . This is achieved by suppressing MMP-2 expression and ERK1/2 signaling .

Inhibition of Cell Migration and Invasion

In addition to its anticancer effects, PA also inhibits cell migration and invasion . This is particularly significant in the context of cancer, where the ability of cancer cells to migrate and invade other tissues is a key factor in the disease’s progression .

Vasorelaxant Effects

PA has been found to have vasorelaxant effects . This means it can cause blood vessels to relax and widen, which can help lower blood pressure . This makes it potentially useful in the treatment of hypertension .

Treatment of Respiratory Diseases

PA is commonly used in the treatment of certain respiratory diseases . This is due to its relaxant effects on tracheal and arterial preparations .

Inhibition of Ca2+ Inflow

PA has been found to reduce vasoconstriction by inhibiting Ca2+ inflow . This could have potential implications for the treatment of conditions related to vasoconstriction, such as angina .

Influence on Endothelium-Derived Relaxing Factors

PA may exert a vasodilatory effect by influencing the amounts of endothelium-derived relaxing factors through endothelial-dependent NO-cGMP and prostacyclin pathways . This further underscores its potential use in the treatment of cardiovascular conditions .

Mechanism of Action

Praeruptorin A, also known as [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate, DL-Praeruptorin A, or (-)-Praeruptorin A, is a bioactive compound isolated from the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn . This compound has been reported to exhibit a wide range of pharmacological activities.

Target of Action

Praeruptorin A primarily targets the NFATc1 and NF-κB pathways . It also interacts with p38 and Akt signaling pathways . These targets play crucial roles in various biological processes, including osteoclast differentiation, inflammation, and cellular stress responses .

Mode of Action

Praeruptorin A inhibits the RANKL-stimulated osteoclast differentiation by inhibiting p38 and Akt signaling pathways . This leads to a downregulated expression of c-Fos and NFATc1, transcription factors that regulate osteoclast-specific genes . Additionally, Praeruptorin A exerts anti-inflammatory effects in vitro through inhibition of NF-κB activation .

Biochemical Pathways

Praeruptorin A affects several biochemical pathways. It inhibits the p38/Akt-c-Fos-NFATc1 signaling pathway and PLCγ-independent Ca2+ oscillation , which are involved in osteoclast differentiation . It also inhibits the activation of the NF-κB pathway , thereby reducing the expression of inflammatory factors

properties

IUPAC Name |

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-CIRUDOSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

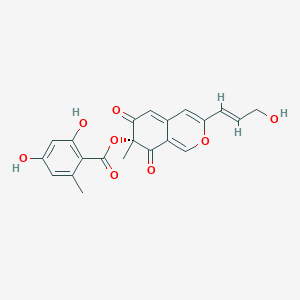

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)